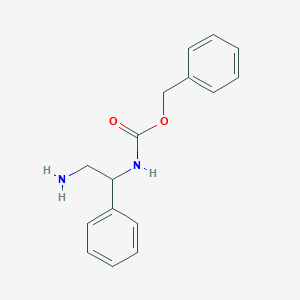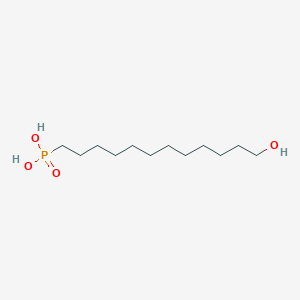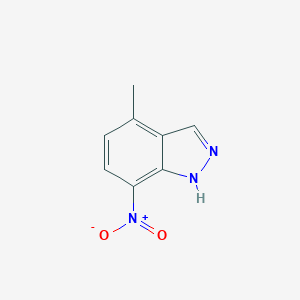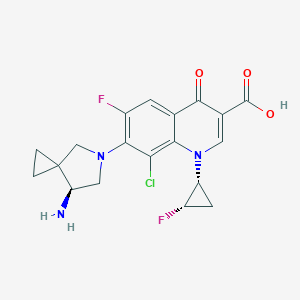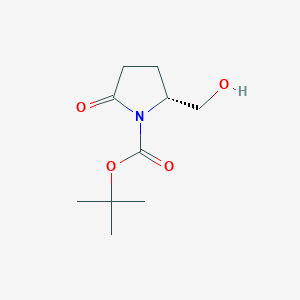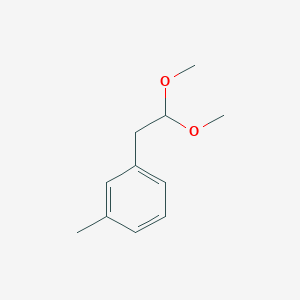![molecular formula C5H10O3 B185928 [4-(Hydroxymethyl)oxetan-2-yl]methanol CAS No. 186752-00-1](/img/structure/B185928.png)
[4-(Hydroxymethyl)oxetan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(Hydroxymethyl)oxetan-2-yl]methanol” is a chemical compound with the molecular formula C5H10O3. It is also known as 2-Oxetanemethanol . It acts as a reagent in the metabolism-directed design of oxetane-containing arylsulfonamide derivatives as y-secretase inhibitors .
Synthesis Analysis
The synthesis of oxetanes, including “[4-(Hydroxymethyl)oxetan-2-yl]methanol”, often involves the opening of an epoxide ring with a nucleophile . This process can be achieved through various methods, including the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures . The yield of the reaction can vary depending on the conditions and the specific reactants used .Molecular Structure Analysis
The molecular structure of “[4-(Hydroxymethyl)oxetan-2-yl]methanol” consists of a four-membered oxetane ring with a hydroxymethyl group attached . The InChI code for this compound is 1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2 .Chemical Reactions Analysis
“[4-(Hydroxymethyl)oxetan-2-yl]methanol” can undergo various chemical reactions due to the presence of the reactive oxetane ring and the hydroxymethyl group . For instance, it can participate in ring-opening reactions with nucleophiles, leading to the formation of new compounds . Additionally, it can act as a synthetic reagent in the preparation of glycidol, a bifunctional organic compound with numerous industrial and pharmaceutical applications .Physical And Chemical Properties Analysis
“[4-(Hydroxymethyl)oxetan-2-yl]methanol” is a liquid at room temperature . It has a molecular weight of 118.13 g/mol. The compound’s InChI key is PQZJTHGEFIQMCO-UHFFFAOYSA-N .Safety And Hazards
“[4-(Hydroxymethyl)oxetan-2-yl]methanol” is classified as a flammable liquid and can cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
The future directions for the research and application of “[4-(Hydroxymethyl)oxetan-2-yl]methanol” could involve its use in the synthesis of new pharmaceutical compounds, given its role as a reagent in the design of y-secretase inhibitors . Additionally, further studies could explore its potential applications in other areas of chemistry and materials science.
properties
IUPAC Name |
[4-(hydroxymethyl)oxetan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-4-1-5(3-7)8-4/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBALIXASWISNSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC1CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Hydroxymethyl)oxetan-2-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

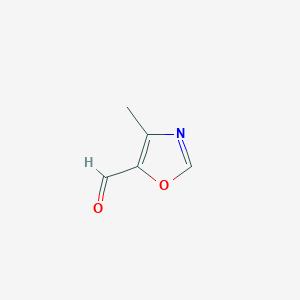


![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)

